![molecular formula C28H32ClN B14589890 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) CAS No. 61566-26-5](/img/structure/B14589890.png)
2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) is a complex organic compound known for its unique bicyclic structure. This compound is a derivative of 2-azabicyclo[2.2.2]octane, which is a bicyclic amine. The addition of the 3,3,3-triphenylpropyl group and the hydrogen chloride component enhances its chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-bromoethyl)piperazine with triphenylpropyl bromide, followed by cyclization to form the bicyclic structure. The final step involves the addition of hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine. This method is favored due to its efficiency and scalability. The process involves heating the precursors in the presence of a catalyst to induce cyclization and formation of the desired bicyclic structure.
化学反応の分析
Types of Reactions
2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polyurethane foams and other polymeric materials.
作用機序
The mechanism of action of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to act as a nucleophilic catalyst, facilitating various chemical reactions. Its interaction with biological targets can modulate signaling pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic amine used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with similar structural features but different chemical properties.
Uniqueness
2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) is unique due to the presence of the 3,3,3-triphenylpropyl group, which enhances its nucleophilicity and stability. This makes it more effective in certain catalytic and synthetic applications compared to its analogs.
特性
CAS番号 |
61566-26-5 |
|---|---|
分子式 |
C28H32ClN |
分子量 |
418.0 g/mol |
IUPAC名 |
2-(3,3,3-triphenylpropyl)-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C28H31N.ClH/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)20-21-29-22-23-16-18-27(29)19-17-23;/h1-15,23,27H,16-22H2;1H |
InChIキー |
YJRFXLQJBCZSAU-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1CN2CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


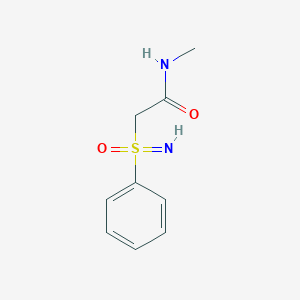
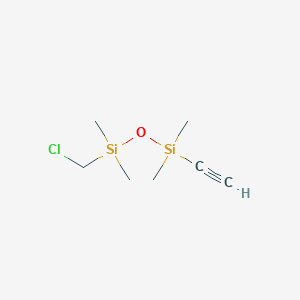
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)

![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
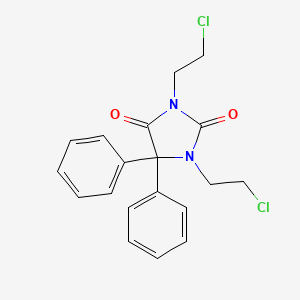
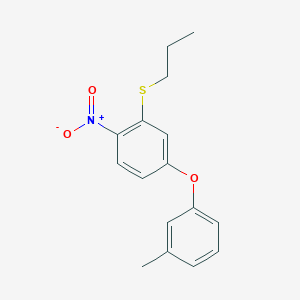

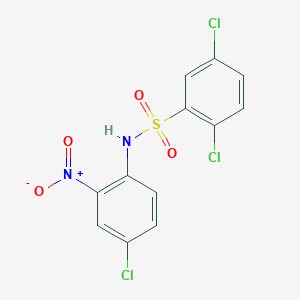
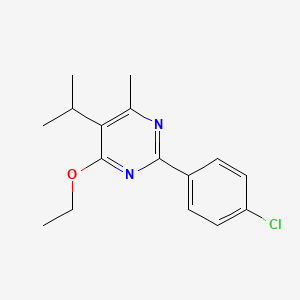
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)

